molecular formula C24H47NO3 B13841846 C6 Ceramide-13C2,d2

C6 Ceramide-13C2,d2

Cat. No.: B13841846
M. Wt: 401.6 g/mol
InChI Key: NPRJSFWNFTXXQC-NICJHGTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C6 Ceramide-13C2,d2 involves the incorporation of isotopically labeled carbon and deuterium atoms into the ceramide structure. One common method includes the base hydrolysis and organic extraction of plasma spiked with the internal standard this compound . The extracts are then run on a chromatographic column with isocratic elution using acetonitrile:water (50:50% v/v) with 0.1% formic acid at 0.4 mL/minute and 30°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using high-quality, certified reference materials. The process ensures high purity and consistency, which is crucial for its application in research .

Chemical Reactions Analysis

Types of Reactions

C6 Ceramide-13C2,d2 undergoes various chemical reactions, including:

    Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.

    Reduction: Reduction reactions can convert ceramides to dihydroceramides.

    Substitution: Ceramides can undergo substitution reactions to form different ceramide analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various ceramide analogs, each with distinct biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C6 Ceramide-13C2,d2 is unique due to its isotopic labeling with carbon-13 and deuterium, which enhances its utility in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C24H47NO3

Molecular Weight

401.6 g/mol

IUPAC Name

N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1

InChI Key

NPRJSFWNFTXXQC-NICJHGTRSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O

Origin of Product

United States

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